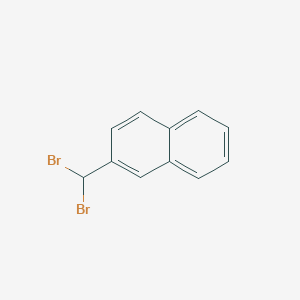

Naphthalene, 2-(dibromomethyl)-

Description

Significance of Naphthalene (B1677914) Scaffolds in Advanced Synthesis

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in organic chemistry. Its extended π-system and ability to be functionalized at various positions make it a versatile platform for constructing complex molecules. In medicinal chemistry, the naphthalene moiety is present in a wide array of therapeutic agents, demonstrating its utility in drug design. Furthermore, the unique photophysical properties of naphthalene derivatives have led to their extensive use in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. The derivatization of the naphthalene core allows for the fine-tuning of electronic and steric properties, enabling chemists to tailor molecules for specific applications.

Overview of Dihalomethyl Functionalities in Organic Transformations

The dihalomethyl group, particularly the gem-dibromomethyl group (-CHBr₂), is a versatile functional handle in organic synthesis. These groups serve as precursors to a variety of other functionalities, most notably aldehydes, through hydrolysis. This transformation provides a stable and often crystalline alternative to handling volatile or unstable aldehydes directly. Beyond their role as aldehyde synthons, gem-dibromomethylarenes are valuable intermediates in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. They can participate in cross-coupling reactions and are precursors for the formation of carbenes or carbenoid species, which can then undergo cyclopropanation or other insertion reactions. The reactivity of the gem-dibromomethyl group thus offers a powerful tool for molecular elaboration.

Research Trajectory of Naphthalene, 2-(dibromomethyl)- within Synthetic Methodology

While specific, in-depth research on Naphthalene, 2-(dibromomethyl)- is not yet widespread, the trajectory of related compounds provides a roadmap for its potential applications. For instance, research on the on-surface dehalogenative homocoupling of vicinal bis(bromomethyl)- and bis(dibromomethyl)naphthalenes on gold surfaces has demonstrated the potential for these types of molecules to form dimers and conjugated polymers. mpg.de Such studies highlight the role of the dibromomethyl functionality in facilitating novel bond formations under specific reaction conditions.

The synthesis of related compounds, such as 2,3-bis(dibromomethyl)naphthalene (B14459223), is typically achieved through the radical bromination of the corresponding methyl-substituted naphthalene using reagents like N-bromosuccinimide (NBS). mpg.de It is plausible that a similar synthetic strategy starting from 2-methylnaphthalene (B46627) could be employed to access Naphthalene, 2-(dibromomethyl)- .

The future research trajectory for Naphthalene, 2-(dibromomethyl)- will likely focus on exploring its utility as a synthetic intermediate. Key areas of investigation will probably include its conversion to 2-naphthaldehyde (B31174) and its derivatives, its participation in transition-metal-catalyzed cross-coupling reactions, and its use in the synthesis of novel heterocyclic systems incorporating the naphthalene framework. As a readily accessible, functionalized naphthalene derivative, it holds promise for the construction of complex molecular architectures with potential applications in various fields of chemical science.

Structure

3D Structure

Properties

CAS No. |

189693-08-1 |

|---|---|

Molecular Formula |

C11H8Br2 |

Molecular Weight |

299.99 g/mol |

IUPAC Name |

2-(dibromomethyl)naphthalene |

InChI |

InChI=1S/C11H8Br2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H |

InChI Key |

MJZLPJYZFMSVDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(Br)Br |

Origin of Product |

United States |

Chemical Transformations and Reaction Pathways Involving Naphthalene, 2 Dibromomethyl

Nucleophilic Substitution Reactions at the Dibromomethyl Center

The carbon atom of the dibromomethyl group is electrophilic and susceptible to attack by nucleophiles. The two bromine atoms are effective leaving groups, facilitating substitution reactions. While specific studies on the nucleophilic substitution of Naphthalene (B1677914), 2-(dibromomethyl)- are not extensively detailed in the provided search results, the reactivity of the closely related 2-(bromomethyl)naphthalene (B188764) serves as a strong indicator. 2-(Bromomethyl)naphthalene is a known starting material for synthesizing a variety of naphthalene derivatives. chemicalbook.com The presence of a second bromine atom in Naphthalene, 2-(dibromomethyl)- would further enhance this reactivity.

The reaction of Naphthalene, 2-(dibromomethyl)- with various nucleophiles would lead to the formation of naphthalene analogs with linkages through different heteroatoms. For instance, reaction with alkoxides or phenoxides would yield ethers, while reaction with thiols would produce thioethers. Similarly, amines could displace the bromine atoms to form substituted aminomethylnaphthalenes. The stepwise substitution of the two bromine atoms could potentially allow for the introduction of two different nucleophiles, leading to multifunctionalized naphthalene derivatives.

The dibromomethyl carbon is prochiral. If the two subsequent substitution reactions were to introduce two different groups, a new stereocenter would be created. However, the available research does not provide specific details on the stereochemical control of substitution reactions at the dibromomethyl center of this particular compound.

Carbon-Carbon Bond Forming Reactions

Naphthalene, 2-(dibromomethyl)- is a key precursor for reactions that form new carbon-carbon bonds, most notably through dehalogenative coupling reactions that lead to dimerization.

Studies on the on-surface dehalogenative homocoupling of the related compound 2,3-bis(dibromomethyl)naphthalene (B14459223) on a gold (Au(111)) surface provide significant insight into the dimerization pathways. mpg.denih.govlfchi-group.com This process involves the thermally induced cleavage of the carbon-bromine bonds, generating highly reactive radical intermediates that subsequently couple. mpg.de Upon annealing, these intermediates form various dimeric structures. mpg.de

A critical finding in the study of 2,3-bis(dibromomethyl)naphthalene is the role of naphthocyclobutadiene as a key intermediate in the dimerization process. mpg.denih.govlfchi-group.com The on-surface debromination of the precursor leads to the formation of this highly strained and reactive intermediate. The subsequent reactions of naphthocyclobutadiene are responsible for the formation of the observed dimer products. mpg.de This mechanism highlights a pathway that proceeds through a fundamentally different route than simple radical coupling.

The dimerization of naphthalene derivatives via dehalogenation can yield a variety of cyclic structures. In the related on-surface reaction of 2,3-bis(bromomethyl)naphthalene (B3052160), a non-planar dinaphthotetrahydrocyclooctane was identified as a minor dimerization product. mpg.de The study of 2,3-bis(dibromomethyl)naphthalene itself revealed the formation of two sets of constitutional isomers of dimers upon annealing. mpg.de These findings underscore the complex nature of the dimerization process, where different coupling modes of the intermediates lead to a range of structural outcomes.

Polymerization Reactions

Naphthalene, 2-(dibromomethyl)- and its isomers are key precursors in on-surface synthesis, a powerful method for creating well-defined polymers directly on a metal surface under ultra-high vacuum conditions.

The on-surface dehalogenative homocoupling of benzylic bromides like 2,3-bis(bromomethyl)naphthalene on a gold surface, Au(111), leads to the formation of poly(o-naphthylene vinylidene). mpg.delfchi-group.comresearchgate.net This process involves the thermally induced cleavage of the carbon-bromine bonds, allowing for the formation of a non-conjugated polymer chain. mpg.deresearchgate.net In this structure, the naphthalene units are connected by vinylidene (=CH₂) groups. The reaction is distinct from solution-based methods, as it does not appear to proceed through a p-quinodimethane intermediate. mpg.de Instead, a vinylidene polymer is formed directly, which can then be converted to a conjugated form. mpg.deresearchgate.net

Upon mild annealing, the initially formed poly(o-naphthylene vinylidene) undergoes a dehydrogenation reaction. mpg.delfchi-group.comresearchgate.net This subsequent step transforms the non-conjugated polymer into the fully conjugated poly(o-naphthylene vinylene). mpg.deresearchgate.net During this process, which occurs at approximately 540 K on an Au(111) surface, the vinylidene groups are converted into vinylene (-CH=CH-) linkages, resulting in a planar, conjugated polymer structure. mpg.de This transformation is a critical step in producing polymers with desirable electronic and optical properties.

Cross-Coupling Strategies Employing Halogenated Naphthalene Derivatives (e.g., Suzuki, Ullmann)

Halogenated naphthalenes are important substrates for cross-coupling reactions, which are fundamental tools for constructing C-C bonds in organic synthesis. These reactions enable the combination of naphthalene units with other organic fragments to create complex molecules.

The Ullmann reaction , a classic copper-catalyzed coupling of two aryl halides, is used to synthesize symmetrical biaryl compounds. organic-chemistry.orgthermofisher.com The reaction typically requires high temperatures (often over 100°C) and involves the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the new C-C bond. organic-chemistry.orgthermofisher.com On-surface Ullmann coupling is a key method for creating two-dimensional molecular networks from naphthalene halide precursors on catalytic metal surfaces like copper, silver, and gold. acs.orgacs.org The reaction proceeds by dehalogenation of the precursor molecules, stabilization of the resulting radicals on the metal surface, and subsequent C-C bond formation. acs.orgacs.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organohalide. nih.govacs.org It is widely used due to its high functional group tolerance and chemoselectivity. nih.govacs.org Halogenated naphthalene derivatives readily participate in Suzuki couplings to form arylnaphthalenes. researchgate.net The reaction's efficiency can be influenced by the electronic nature of the substituents on the coupling partners. researchgate.net Mechanochemical methods, using a ball mill, have been developed for Suzuki reactions involving naphthalene diimide derivatives, offering a greener alternative by reducing or eliminating the need for solvents. nih.gov

Table 1: Comparison of Ullmann and Suzuki Cross-Coupling Reactions for Halogenated Naphthalenes

| Feature | Ullmann Coupling | Suzuki Coupling |

|---|---|---|

| Catalyst | Copper (Cu) organic-chemistry.orgthermofisher.com | Palladium (Pd) nih.govacs.org |

| Coupling Partners | Two Aryl Halides organic-chemistry.org | Organohalide + Organoboron Compound nih.gov |

| Typical Conditions | High temperatures (>100°C) organic-chemistry.orgthermofisher.com | Generally milder conditions nih.gov |

| Mechanism | Involves oxidative addition to Cu(I) and reductive elimination. organic-chemistry.org On surfaces, proceeds via radical formation. acs.orgacs.org | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net |

| Application | Synthesis of symmetrical biaryls, on-surface synthesis of 2D networks. organic-chemistry.orgacs.org | Synthesis of a wide range of substituted biaryls and complex molecules. researchgate.netnih.gov |

Annulation and Cyclization Reactions for Extended Aromatic Systems

The development of new, efficient methods for the regioselective synthesis of polysubstituted naphthalenes and larger fused aromatic systems is of significant interest for materials science. nih.gov One powerful strategy involves the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov Using electrophiles such as iodine monochloride (ICl), bromine (Br₂), or N-bromosuccinimide (NBS), these linear precursors can be induced to cyclize, forming substituted naphthalenes under mild conditions. nih.gov This methodology accommodates a variety of functional groups and has been extended to the synthesis of other fused systems like carbazoles and dibenzothiophenes. nih.gov While direct examples using Naphthalene, 2-(dibromomethyl)- as the starting material for these specific cyclizations are not detailed, the principles apply broadly to the synthesis of functionalized and extended naphthalene-based structures.

Functional Group Interconversions from Dibromomethyl to Other Moieties

The dibromomethyl group is a precursor to various other functional groups, significantly expanding the synthetic utility of its parent naphthalene scaffold.

A key transformation of the dibromomethyl group is its hydrolysis to an aldehyde. The dibromomethyl group can be converted into a formyl group (-CHO), yielding the corresponding naphthalenecarboxaldehyde (also known as naphthaldehyde). This conversion is a standard functional group interconversion in organic chemistry. Though specific reagents for Naphthalene, 2-(dibromomethyl)- are not detailed in the provided search results, this transformation is typically achieved by hydrolysis, often facilitated by reagents like silver nitrate, sodium bicarbonate in aqueous solvents, or via the Sommelet reaction. This provides access to 2-naphthaldehyde (B31174), an important building block for the synthesis of more complex molecules, including pharmaceuticals, dyes, and ligands.

Derivatization to Naphthylacetonitrile

The conversion of 2-(halogenated methyl)naphthalenes, such as Naphthalene, 2-(dibromomethyl)-, to 2-naphthylacetonitrile (B189437) is a significant derivatization process. googleapis.com This transformation is typically achieved through a cyanation reaction, where the bromine atoms are displaced by a cyanide group. googleapis.com This process is crucial as 2-naphthylacetonitrile serves as a valuable intermediate in the synthesis of various pharmaceuticals. googleapis.comchemicalbook.com

The cyanation reaction can be carried out using different methodologies, including batch reactions or flow synthesis reactors. googleapis.com In a typical procedure, a 2-(halogenated methyl)naphthalene is reacted with a cyanating agent in a suitable solvent. googleapis.com The reaction can be optimized by supplying a mixed solution of the cyanating agent and solvent to a flow reactor while circulating the naphthalene reactant. googleapis.com Following the reaction, 2-naphthylacetonitrile is isolated from the reaction mixture using conventional methods, which may be followed by purification techniques like recrystallization or column chromatography. googleapis.com

One of the notable applications of 2-naphthylacetonitrile is its role as a synthetic raw material or intermediate for the drug Centanafadine, which is used for treating attention deficit hyperactivity disorder (ADHD). googleapis.com Other methods to produce 2-naphthylacetonitrile include the reaction of 2-(bromomethyl)naphthalene with potassium cyanide, though this method can have low yields and uses toxic reagents. google.comjustia.com Alternative syntheses start from 2'-acetonaphthone via the Willgerodt reaction to form 2-naphthylacetic acid, which is then converted to 2-naphthylacetonitrile. google.comjustia.com

| Reactant | Reagent | Product | Significance of Product |

|---|---|---|---|

| Naphthalene, 2-(dibromomethyl)- | Cyanating Agent (e.g., KCN) | 2-Naphthylacetonitrile | Intermediate for pharmaceuticals like Centanafadine googleapis.com |

| 2-(Bromomethyl)naphthalene | Potassium Cyanide | 2-Naphthylacetonitrile | Known synthesis route, but with potential for low yields google.comjustia.com |

Role as a Precursor in Complex Molecule Synthesis

Naphthalene, 2-(dibromomethyl)- and its derivatives are versatile precursors for the synthesis of more complex molecular architectures, including heterocyclic systems and extended polycyclic aromatic hydrocarbons.

Derivatives of naphthalene are instrumental in constructing hybrid molecules containing various heterocyclic scaffolds. For instance, novel naphthalene hybrids incorporating nicotinonitrile, pyran, pyranopyrazole, pyrazole, pyrazolopyridine, and azepine have been synthesized. rsc.org These syntheses often involve tandem reactions of naphthalene-based starting materials with different nucleophilic reagents. rsc.org

Another significant application is in the synthesis of sulfur-heterocycle fused naphthalene diimides (NDIs). rsc.org These compounds are created from monobromo and dibromo NDIs through nucleophilic aromatic substitution reactions followed by oxidative aromatization. rsc.org The resulting fused NDIs are electron-deficient and have potential applications as n-type organic semiconductors. rsc.org The ability to further functionalize these structures allows for the fine-tuning of their molecular orbital energy levels. rsc.org

| Naphthalene Precursor | Reaction Type | Resulting Heterocyclic System | Potential Application |

|---|---|---|---|

| 3-Formyl-4H-benzo[h]chromen-4-one | Tandem reactions with nucleophiles | Nicotinonitrile, pyran, pyrazole, etc. hybrids rsc.org | Antitumor, anti-inflammatory agents rsc.org |

| Monobromo and Dibromo NDIs | Nucleophilic aromatic substitution and oxidative aromatization | Sulfur-heterocycle fused naphthalene diimides rsc.org | n-type organic semiconductors rsc.org |

Naphthalene, 2-(dibromomethyl)- serves as a building block for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and other extended π-conjugated systems. A notable example is the on-surface dehalogenative homocoupling of 2,3-bis(dibromomethyl)naphthalene on a gold (Au(111)) surface. mpg.de This reaction leads to the formation of various dimers and polymers. mpg.de

The reaction of 2,3-bis(dibromomethyl)naphthalene under these conditions proceeds through a key naphthocyclobutadiene intermediate, ultimately affording different dimeric structures. mpg.de In contrast, the related compound 2,3-bis(bromomethyl)naphthalene yields a poly(o-naphthylene vinylidene) polymer, which can be converted to the conjugated poly(o-naphthylene vinylene) upon annealing. mpg.de These on-surface synthesis techniques provide access to novel graphenic structures and conjugated polymers. mpg.de The formation of PAHs from naphthalene precursors is a key process in both combustion systems and the synthesis of advanced materials. researchgate.net

| Precursor | Reaction/Method | Product(s) | Significance |

|---|---|---|---|

| 2,3-Bis(dibromomethyl)naphthalene | On-surface dehalogenative homocoupling on Au(111) | Hydrocarbon dimers (via naphthocyclobutadiene intermediate) mpg.de | Route to novel hydrocarbon dimers mpg.de |

| 2,3-Bis(bromomethyl)naphthalene | On-surface dehalogenative homocoupling on Au(111) | Poly(o-naphthylene vinylidene), Poly(o-naphthylene vinylene) mpg.de | Synthesis of conjugated polymers mpg.de |

Mechanistic Investigations of Reactions Involving Naphthalene, 2 Dibromomethyl

Elucidation of Reaction Intermediates

The on-surface dehalogenative coupling of benzylic bromides on a gold surface, specifically Au(111), has been shown to proceed through distinct, identifiable intermediates. d-nb.inforesearchgate.net For the related precursor 2,3-bis(dibromomethyl)naphthalene (B14459223), deposition onto the Au(111) surface at room temperature results in the dissociation of bromine atoms. d-nb.info High-resolution imaging using non-contact atomic force microscopy (nc-AFM) has been crucial in identifying the primary planar product formed after debromination as a naphthocyclobutadiene species. d-nb.inforesearchgate.net This key intermediate is the result of intramolecular ring closure following the cleavage of the carbon-bromine bonds. researchgate.net

At room temperature, this naphthocyclobutadiene monomer is the predominant species, although minor quantities of dimerization and short oligomerization products can also be detected. d-nb.inforesearchgate.net Upon thermal annealing, these intermediates undergo further reactions to form various dimeric structures. d-nb.infompg.de The initial step for a similar compound, 2,3-bis(bromomethyl)naphthalene (B3052160), involves the formation of a surface-bound mono-debrominated intermediate. researchgate.net

Table 1: Identified Reaction Intermediates for a Related Precursor

| Precursor Molecule | Key Identified Intermediate on Au(111) |

| 2,3-bis(dibromomethyl)naphthalene | Naphthocyclobutadiene |

Kinetic and Thermodynamic Considerations in Reaction Control

Kinetic and thermodynamic factors are paramount in dictating the course of on-surface reactions. Density Functional Theory (DFT) calculations for the related compound 2,3-bis(bromomethyl)naphthalene (DBN) on an Au(111) surface show that the dissociation of the first carbon-bromine bond from the physisorbed state requires an activation energy of 0.47 eV. researchgate.net This step results in a chemisorbed bromine atom on the gold surface and a surface-bound radical intermediate. researchgate.net

Table 2: Calculated Activation Energy for a Related Reaction Step

| Reaction Step | Surface | Activation Energy (eV) |

| First C-Br bond dissociation of 2,3-bis(bromomethyl)naphthalene | Au(111) | 0.47 |

Influence of Reaction Conditions on Product Selectivity (e.g., Dimerization vs. Polymerization)

Reaction conditions, particularly temperature, exert a strong influence on the final products of on-surface synthesis. In the case of 2,3-bis(dibromomethyl)naphthalene on Au(111), the reaction outcome is a clear example of this control. d-nb.info

At room temperature, the deposition of the precursor leads primarily to the formation of the monomeric naphthocyclobutadiene intermediate through intramolecular cyclization. d-nb.inforesearchgate.net However, upon annealing the surface to 420 K, a notable shift in product distribution occurs, with dimeric structures becoming the prevalent species and assembling into regularly packed domains. d-nb.infompg.de Further analysis reveals at least four different dimerization products, which are constitutional isomers formed from the direct dimerization of the naphthocyclobutadiene intermediate and their subsequent dehydrogenated forms. mpg.de Conversely, for the related 2,3-bis(bromomethyl)naphthalene, polymerization to poly(o-naphthylene vinylidene) is the favored pathway. d-nb.infonih.gov Studies also indicate that depositing the precursor molecules onto a pre-heated surface favors dimerization over polymerization. d-nb.inforesearchgate.net

Table 3: Effect of Annealing Temperature on Product Formation for 2,3-bis(dibromomethyl)naphthalene on Au(111)

| Reaction Condition | Primary Product(s) | Outcome |

| Deposition at Room Temperature | Naphthocyclobutadiene Monomer | Intramolecular cyclization dominates |

| Annealing at 420 K | Dimeric Structures | Intermolecular coupling (dimerization) is favored |

Surface-Mediated Reaction Mechanisms

The metal surface is not a passive substrate but an active component in the reaction, mediating the entire mechanistic pathway from adsorption to the final product formation.

The Au(111) surface serves as a catalyst for the dehalogenative C-C coupling reactions of benzylic bromides. d-nb.infonih.gov Its role is critical in facilitating the cleavage of carbon-halogen bonds at temperatures significantly lower than what would be required in the gas phase or in solution. d-nb.info The interaction between the precursor's functional groups and the metal surface is a key factor that governs the selectivity between intramolecular and intermolecular bond formation. mpg.de The crystalline surface also acts as a template, directing the self-assembly of the resulting products into ordered domains. d-nb.info

The reaction sequence begins with the adsorption of the precursor molecules, such as 2,3-bis(dibromomethyl)naphthalene, onto the Au(111) surface under ultra-high vacuum conditions. d-nb.inforesearchgate.net Following adsorption, thermal energy initiates the sequential cleavage of the C-Br bonds. d-nb.info This debromination process leaves bromine atoms chemisorbed onto the gold surface, which are clearly visible in scanning tunneling microscopy (STM) images as distinct, regular dots surrounding the organic products. d-nb.inforesearchgate.net The now-activated organic molecules, existing as radical intermediates, are then free to undergo subsequent C-C coupling reactions. researchgate.net

A fundamental aspect of on-surface dehalogenative coupling of aryl and benzyl (B1604629) halides is the mechanism of bond cleavage. Research indicates that these reactions on metal surfaces proceed via a homolytic cleavage of the carbon-halogen bond. researchgate.netmpg.de This mechanism, where the bond breaks symmetrically to produce two radical species (a carbon-centered radical on the molecule and a halogen radical that binds to the surface), is distinct from the electron-transfer mechanism characteristic of analogous Ullmann coupling reactions performed in solution. researchgate.netmpg.de The homolytic pathway is a defining feature of on-surface synthesis that enables the formation of unique and well-defined nanostructures. mpg.de

Computational and Spectroscopic Methodologies in the Study of Naphthalene, 2 Dibromomethyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be an indispensable tool for elucidating the complex chemical transformations of Naphthalene (B1677914), 2-(dibromomethyl)- and related precursors. It offers a theoretical framework to predict and understand reaction mechanisms at a molecular level.

Theoretical Prediction of Reaction Pathways and Intermediates

DFT calculations are instrumental in mapping out the step-by-step reaction pathways of Naphthalene, 2-(dibromomethyl)- in on-surface synthesis. For instance, in the formation of indenofluorene (IF) isomers from dibromonaphthalene precursors, DFT is used to model the Ullmann coupling and subsequent cyclodehydrogenation steps. These calculations predict the most likely intermediates and transition states involved in the transformation.

The theoretical predictions indicate that the initial step involves the cleavage of the carbon-bromine bonds upon thermal activation on a catalytic surface, such as Au(111). This leads to the formation of highly reactive radical species. These radicals can then undergo intramolecular or intermolecular reactions. DFT calculations can predict the regioselectivity of these reactions, determining which final products are most likely to form. For example, in the synthesis of IF isomers, calculations can predict whether a five-membered or a six-membered ring is more likely to close, based on the specific substitution pattern of the dibromomethyl groups on the naphthalene core.

Energetic Landscape Analysis of Transformations

A key application of DFT is the analysis of the energetic landscape of the chemical transformations of Naphthalene, 2-(dibromomethyl)-. This involves calculating the relative energies of reactants, intermediates, transition states, and products. The resulting energy profile provides a quantitative understanding of the reaction's feasibility and kinetics.

For the on-surface synthesis of novel carbon nanostructures from precursors like Naphthalene, 2-(dibromomethyl)-, DFT calculations have been used to determine the activation barriers for each reaction step. This includes the energy required for C-Br bond scission, the barriers for radical addition, and the energy changes associated with cyclization and dehydrogenation steps. This detailed energetic information is crucial for optimizing experimental conditions, such as the annealing temperature required to drive the reaction towards the desired product.

Below is a table summarizing typical energetic data obtained from DFT calculations for the on-surface reactions of precursors related to Naphthalene, 2-(dibromomethyl)-.

| Reaction Step | System | Calculated Activation Energy (eV) |

| C-Br bond cleavage | Dibromonaphthalene on Au(111) | ~1.5 - 2.0 |

| Intramolecular cyclization | Naphthyl radical on Au(111) | ~0.8 - 1.2 |

| Dehydrogenation | Cyclized intermediate on Au(111) | ~1.0 - 1.5 |

Validation of Experimental Observations via Computational Modeling

Computational modeling using DFT serves as a powerful tool to validate and interpret experimental findings. The structures and electronic properties predicted by DFT can be directly compared with experimental data obtained from techniques like Scanning Tunneling Microscopy (STM) and Non-Contact Atomic Force Microscopy (nc-AFM).

For example, when new molecular structures are observed on a surface following the deposition and annealing of Naphthalene, 2-(dibromomethyl)-, DFT calculations can be used to model the expected geometry and electronic signature of various possible products. By comparing the simulated STM images of these theoretical structures with the experimentally obtained images, researchers can confidently identify the molecules formed on the surface. This synergy between theory and experiment is essential for unambiguously determining the outcome of complex on-surface reactions.

Advanced Scanning Probe Microscopy Techniques for On-Surface Studies

Advanced scanning probe microscopy techniques are at the forefront of the experimental investigation of Naphthalene, 2-(dibromomethyl)- and its derivatives on surfaces. These methods allow for the direct visualization and manipulation of individual molecules with atomic resolution.

Scanning Tunneling Microscopy (STM) for Surface Characterization

Scanning Tunneling Microscopy (STM) is a primary technique for characterizing the adsorption, diffusion, and reaction of Naphthalene, 2-(dibromomethyl)- on conductive surfaces. STM provides real-space images of the surface with atomic resolution, enabling the visualization of individual precursor molecules, intermediates, and final products.

By performing STM measurements at different stages of the reaction (e.g., after deposition at low temperature and after annealing at elevated temperatures), a step-by-step picture of the on-surface synthesis process can be constructed. STM can reveal the preferred adsorption sites of the molecules, their self-assembled structures, and the morphological changes that occur as the reaction progresses. The electronic information provided by STM, related to the local density of states, can also help in distinguishing between different chemical species on the surface.

Non-Contact Atomic Force Microscopy (nc-AFM) for Molecular Imaging

Non-Contact Atomic Force Microscopy (nc-AFM) with a functionalized tip (e.g., with a CO molecule) has revolutionized the field of on-surface chemistry by providing unprecedented sub-molecular resolution. This technique allows for the direct visualization of the chemical bond structure of molecules, making it an incredibly powerful tool for identifying the products of complex reactions involving Naphthalene, 2-(dibromomethyl)-.

After a reaction is induced on a surface, nc-AFM can be used to precisely determine the chemical structure of the resulting molecules. This is particularly crucial when multiple isomers or unexpected products are formed. The ability of nc-AFM to resolve individual chemical bonds provides definitive proof of the molecular structure, which can then be compared with the predictions from DFT calculations for ultimate confirmation.

The table below summarizes the application of these advanced microscopy techniques in the study of Naphthalene, 2-(dibromomethyl)- related on-surface synthesis.

| Technique | Information Obtained | Relevance to Naphthalene, 2-(dibromomethyl)- Studies |

| STM | Adsorption geometry, self-assembly, reaction monitoring, electronic properties. | Characterizing the behavior of the precursor on the surface and tracking its transformation into desired products. |

| nc-AFM | Sub-molecular resolution imaging of chemical bond structure. | Unambiguous identification of the final products of on-surface reactions, including complex isomers. |

Scanning Tunneling Spectroscopy (STS) for Electronic Structure Probing

In a typical STS experiment involving Naphthalene, 2-(dibromomethyl)-, the molecule would be adsorbed onto a conductive substrate, such as a gold or graphite surface. A sharp metallic tip is brought into close proximity to the molecule, and a bias voltage is applied between the tip and the substrate. By measuring the tunneling current as a function of the applied bias voltage (I-V curve), and then numerically differentiating this curve to obtain dI/dV, a spectrum proportional to the LDOS of the molecule is obtained.

The dI/dV spectrum would be expected to show distinct peaks corresponding to the energy levels of the molecular orbitals of Naphthalene, 2-(dibromomethyl)-. The HOMO and LUMO levels are of particular interest as their energy difference, the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical properties, such as its reactivity and absorption of light. The presence of the dibromomethyl group at the 2-position of the naphthalene core is expected to influence the electronic structure compared to unsubstituted naphthalene. The electron-withdrawing nature of the bromine atoms would likely lead to a stabilization of the molecular orbitals, potentially resulting in a larger HOMO-LUMO gap.

A hypothetical STS data table for Naphthalene, 2-(dibromomethyl)- is presented below, illustrating the type of information that could be obtained from such an analysis. The values are illustrative and based on general expectations for such a molecule.

Table 1: Hypothetical STS Data for Naphthalene, 2-(dibromomethyl)-

| Parameter | Hypothetical Value (eV) | Description |

|---|---|---|

| HOMO Energy Level | -6.2 | Energy of the highest occupied molecular orbital. |

| LUMO Energy Level | -1.8 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.4 | Energy difference between the HOMO and LUMO levels. |

Spectroscopic Analysis in Reaction Monitoring and Structural Elucidation

In-situ Infrared (IR) Spectroscopy for Real-time Reaction Observation

In-situ Infrared (IR) spectroscopy is a valuable analytical tool for monitoring the progress of chemical reactions in real-time. By tracking the changes in vibrational frequencies of functional groups, it provides insights into the consumption of reactants, the formation of intermediates, and the appearance of products. While specific in-situ IR studies monitoring reactions of Naphthalene, 2-(dibromomethyl)- are not extensively documented, the expected vibrational signatures can be predicted based on its molecular structure.

The IR spectrum of Naphthalene, 2-(dibromomethyl)- would be characterized by several key absorption bands. The aromatic C-H stretching vibrations of the naphthalene ring would appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations of the aromatic ring would be observed in the 1600-1400 cm⁻¹ range. The C-Br stretching frequency of the dibromomethyl group is expected in the lower frequency region, typically around 600-500 cm⁻¹.

In a hypothetical reaction where Naphthalene, 2-(dibromomethyl)- is converted to a different product, for instance, through a substitution reaction where the bromine atoms are replaced, in-situ IR spectroscopy would be instrumental. For example, in a hydrolysis reaction to form 2-naphthaldehyde (B31174), one would observe the disappearance of the C-Br stretching band and the appearance of a strong carbonyl (C=O) stretching band around 1700 cm⁻¹.

The table below outlines the expected characteristic IR absorption bands for Naphthalene, 2-(dibromomethyl)- and a hypothetical reaction product, 2-naphthaldehyde, which could be monitored using in-situ IR spectroscopy.

Table 2: Characteristic IR Frequencies for Reaction Monitoring

| Functional Group | Compound | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Naphthalene, 2-(dibromomethyl)- | 3100-3000 |

| Aromatic C=C Stretch | Naphthalene, 2-(dibromomethyl)- | 1600-1400 |

| C-Br Stretch | Naphthalene, 2-(dibromomethyl)- | 600-500 |

| C=O Stretch (Carbonyl) | 2-Naphthaldehyde (Product) | ~1700 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of molecular structures.

For Naphthalene, 2-(dibromomethyl)-, the ¹H NMR spectrum would provide key information. The proton of the dibromomethyl group (-CHBr₂) would appear as a singlet at a characteristic downfield chemical shift, likely in the range of 6.5-7.5 ppm, due to the deshielding effect of the two bromine atoms and the aromatic ring. The seven aromatic protons of the naphthalene ring would exhibit a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.0 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon of the dibromomethyl group would be expected to have a chemical shift in the range of 30-40 ppm. The ten carbon atoms of the naphthalene ring would show distinct signals in the aromatic region (120-140 ppm), with the carbon atom attached to the dibromomethyl group appearing at a slightly different chemical shift compared to the other substituted and unsubstituted carbons.

In the analysis of a reaction involving Naphthalene, 2-(dibromomethyl)-, NMR spectroscopy would be crucial for identifying the structure of any intermediates and the final products. For instance, if one of the bromine atoms is substituted, the chemical shift and multiplicity of the -CHBr₂ proton would change significantly.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for Naphthalene, 2-(dibromomethyl)-. These are estimated values based on known substituent effects and data for related compounds.

Table 3: Predicted ¹H NMR Data for Naphthalene, 2-(dibromomethyl)-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CHBr₂ | 6.8 - 7.2 | Singlet | 1H |

| Aromatic-H | 7.4 - 8.0 | Multiplet | 7H |

Table 4: Predicted ¹³C NMR Data for Naphthalene, 2-(dibromomethyl)-

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -CHBr₂ | 35 - 45 |

| Aromatic C-2 (C-CHBr₂) | 135 - 140 |

| Other Aromatic C | 125 - 135 |

Emerging Research Directions and Future Perspectives in Naphthalene, 2 Dibromomethyl Chemistry

Development of Novel Catalytic Systems for Dibromomethyl Transformations

The transformation of the dibromomethyl group is a key area of research, with a focus on developing catalytic systems that can control the reactivity and selectivity of these processes. A significant advancement lies in the use of metal surfaces as catalytic platforms for dehalogenative reactions.

Recent studies have demonstrated that a Gold (Au(111)) surface can act as a catalyst for the dehalogenative homocoupling of benzylic bromides like 2,3-bis(dibromomethyl)naphthalene (B14459223). researchgate.netnih.govmpg.de This on-surface catalytic approach differs from traditional solution-phase chemistry and allows for the formation of novel carbon-carbon bonds. The Au(111) surface facilitates the homolytic cleavage of the carbon-bromine bond, initiating a cascade of reactions that lead to dimerization or polymerization. mpg.deresearchgate.net The ortho-position of the halomethyl groups in precursors like 2,3-bis(dibromomethyl)naphthalene has been shown to play a crucial role, lowering the activation barrier for debromination compared to para-substituted analogues. mpg.denih.gov

Beyond metal surfaces, structured solid catalysts are being explored for transformations of the naphthalene (B1677914) core itself, which can be a precursor to dibromomethyl derivatives. For instance, montmorillonite (B579905) KSF clay has been effectively used as a catalyst for the polybromination of naphthalene. cardiff.ac.uk Such solid acid catalysts can offer high regioselectivity and are often reusable, aligning with the principles of green chemistry. cardiff.ac.ukmdpi.com Future research will likely focus on designing more sophisticated catalytic systems, including bimetallic surfaces or functionalized solid supports, to achieve even greater control over the transformations of the dibromomethyl group, enabling the synthesis of precisely defined molecular structures.

Design of Precursors for Tailored Nanostructures and Advanced Materials

"Naphthalene, 2-(dibromomethyl)-" and its related isomers are increasingly recognized as valuable precursors for the bottom-up synthesis of tailored nanostructures and advanced materials. The dibromomethyl group serves as a potent functional handle that can be precisely converted into other structural motifs, such as vinyl groups, which can then be used to construct larger conjugated systems.

A prime example is the use of 2,3-bis(dibromomethyl)naphthalene in on-surface synthesis to create hydrocarbon dimers and conjugated polymers. nih.govnih.gov When deposited on an Au(111) surface under ultra-high vacuum conditions, this precursor undergoes a dehalogenative coupling reaction. researchgate.net This process leads to the formation of various dimeric structures through a key naphthocyclobutadiene intermediate. researchgate.netnih.gov The choice of the naphthalene core, as opposed to a simpler benzene (B151609) ring, is strategic, as it reduces the volatility of the precursor molecules on the metal surface, allowing for controlled reactions at elevated temperatures. nih.gov

The resulting nanostructures, such as poly(o-naphthylene vinylene), are of significant interest due to their potential applications in electronics and photonics. nih.govresearchgate.net The ability to generate such conjugated polymers directly on a surface opens up possibilities for fabricating molecular wires and other components for nanoscale devices. Future work in this area will likely involve the design of more complex dibromomethylnaphthalene precursors, incorporating additional functional groups to tune the electronic properties and self-assembly behavior of the resulting nanomaterials. The use of related precursors like 2-(bromomethyl)naphthalene (B188764) as a starting material for various organic compounds and materials further highlights the versatility of this chemical family. lookchem.com

Expansion of On-Surface Synthesis Methodologies for Complex Architectures

On-surface synthesis has emerged as a powerful technique for constructing covalently bonded nanostructures with atomic precision, a feat that is often challenging to achieve through conventional solution-based chemistry. The use of precursors like 2,3-bis(dibromomethyl)naphthalene is at the forefront of expanding these methodologies to create complex, multi-dimensional architectures.

The on-surface reaction of 2,3-bis(dibromomethyl)naphthalene on an Au(111) surface provides a clear illustration of this expanding methodology. nih.govlfchi-group.com The entire reaction pathway, from the precursor molecule to the final products, can be visualized and characterized in situ using advanced scanning probe microscopy techniques, such as Scanning Tunneling Microscopy (STM) and non-contact Atomic Force Microscopy (nc-AFM). nih.govresearchgate.net These techniques, combined with Density Functional Theory (DFT) calculations, provide profound insights into the reaction mechanisms, including the identification of transient intermediates. nih.govmpg.de

In the case of 2,3-bis(dibromomethyl)naphthalene, the on-surface debromination leads to different outcomes compared to its counterpart, 2,3-bis(bromomethyl)naphthalene (B3052160). While the former yields various dimers, the latter forms a poly(o-naphthylene vinylidene) polymer, which can be further dehydrogenated to its conjugated form upon gentle heating. researchgate.netnih.gov This demonstrates that the number of bromine atoms on the methyl group is a critical parameter that directs the reaction pathway. The expansion of these methodologies could involve using different metal substrates (e.g., copper) to alter the catalytic activity and product selectivity, or designing precursors with more intricate geometries to build two-dimensional networks and other complex architectures. researchgate.net

Exploration of Regioselective and Stereoselective Syntheses

Achieving regioselectivity and stereoselectivity is a cornerstone of modern organic synthesis, enabling the creation of specific isomers with distinct properties. Research into the synthesis of substituted naphthalenes, including those containing bromomethyl groups, is actively exploring new methods to control reaction outcomes.

An efficient, transition-metal-free method for the synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) has been reported, starting from naphthalene. bohrium.comdergipark.org.tr This multi-step process involves a Birch reduction, reaction with dichlorocarbene (B158193), and subsequent ring-opening and bromination, offering a modular and high-yield route to a specific, functionalized naphthalene derivative. dergipark.org.tr The ability to selectively place bromine and bromomethyl groups on the naphthalene ring is crucial for its use as a building block in more complex syntheses.

Furthermore, studies on the polybromination of naphthalene have shown that the choice of catalyst and reaction conditions can significantly influence the regioselectivity of the product distribution. cardiff.ac.uk For example, using bromine over KSF clay allows for the regioselective synthesis of 2,6-dibromonaphthalene (B1584627) through a proto-debromination process. cardiff.ac.uk In a different context, the synthesis of naphthalene-based push-pull molecules has demonstrated the regioselective functionalization of the naphthalene core to control electronic properties. nih.gov The development of methods to achieve stereoselectivity is also crucial. For instance, a novel method for synthesizing 2-bromonaphthalene (B93597) compounds reports good reaction stereoselectivity. google.com The future in this area points towards the development of enantioselective catalytic systems that can control the chirality of substituted naphthalenes, which is particularly important for applications in pharmacology and chiral materials.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient and atom-economical approach to building molecular complexity. thieme.com The integration of "Naphthalene, 2-(dibromomethyl)-" and its derivatives into MCRs is a promising, albeit less explored, research avenue.

The dibromomethyl group is a strong electrophilic site, making it a suitable candidate for reactions with various nucleophiles. This reactivity could be harnessed in MCR sequences. For example, one could envision a reaction where a nucleophile displaces one of the bromine atoms, and the resulting intermediate is then trapped by another component in the reaction mixture. While specific examples involving "Naphthalene, 2-(dibromomethyl)-" in MCRs are not yet prevalent in the literature, the principles of MCR design suggest its potential. thieme.com

Recent advances in the synthesis of multisubstituted naphthalenes using methods like [4+2] cycloadditions with aryne intermediates showcase the construction of the naphthalene core itself through complex transformations. rsc.org The functional groups introduced in these reactions could subsequently be converted to a dibromomethyl group, which could then be used in an MCR. The future of this research direction lies in designing novel MCRs that specifically leverage the unique reactivity of the dibromomethylnaphthalene scaffold to rapidly generate libraries of complex molecules for applications in drug discovery and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.